4-Methoxyphenyl 2-iodo-2-methylpropanoate
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Overview
Description
4-Methoxyphenyl 2-iodo-2-methylpropanoate is an organic compound with the molecular formula C11H13IO3 and a molecular weight of 320.12 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, an iodine atom, and a methylpropanoate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-iodo-2-methylpropanoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of 4-methoxyphenyl with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Iodination: The acylated product is then subjected to iodination using iodine (I2) and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the iodinated product with methylpropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-iodo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Methoxyphenyl 2-iodo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-iodo-2-methylpropanoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 2-bromo-2-methylpropanoate
- 4-Methoxyphenyl 2-chloro-2-methylpropanoate
- 4-Methoxyphenyl 2-fluoro-2-methylpropanoate
Comparison
4-Methoxyphenyl 2-iodo-2-methylpropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom makes it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives .
Properties
Molecular Formula |
C11H13IO3 |
---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-iodo-2-methylpropanoate |
InChI |
InChI=1S/C11H13IO3/c1-11(2,12)10(13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3 |
InChI Key |
PTCQUPDRJSSHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1=CC=C(C=C1)OC)I |
Origin of Product |
United States |
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